molecular formula C25H21N5O2S B510898 N-benzyl-N'-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea CAS No. 757205-72-4

N-benzyl-N'-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea

Cat. No.: B510898
CAS No.: 757205-72-4
M. Wt: 455.5g/mol
InChI Key: RMAYKYTXRCQNGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea typically involves multiple steps. One common method includes the alkylation of 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . This is followed by the reaction with benzylamine and acetic anhydride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to both the catalytic active site and the peripheral anionic site . This dual binding mechanism enhances its inhibitory potency and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea is unique due to its specific combination of a triazine ring with a sulfanylacetylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

757205-72-4

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5g/mol

IUPAC Name

N-(benzylcarbamoyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H21N5O2S/c31-21(27-24(32)26-16-18-10-4-1-5-11-18)17-33-25-28-22(19-12-6-2-7-13-19)23(29-30-25)20-14-8-3-9-15-20/h1-15H,16-17H2,(H2,26,27,31,32)

InChI Key

RMAYKYTXRCQNGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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